![molecular formula C21H17ClN2O2 B1415367 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105194-11-3](/img/structure/B1415367.png)
2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Novel Quinone Synthesis : Jacobs et al. (2008) reported the synthesis of new classes of quinones, including similar compounds, starting from different precursors. This research contributes to the broader field of organic synthesis and structural analysis of novel compounds (Jacobs et al., 2008).
Molecular Rearrangement : Sayapin et al. (2018) studied the acid-catalyzed rearrangement of a similar compound, leading to the formation of a new pentalene derivative. This research provides insights into the structural transformations and potential applications of such compounds (Sayapin et al., 2018).
Spectral Characteristics : Staneva et al. (2020) synthesized a novel compound related to 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione and investigated its photophysical characteristics. This research is significant for understanding the optical properties of such compounds (Staneva et al., 2020).
Biological Activity
Antimicrobial Activity : Sakram et al. (2018) examined the antimicrobial activity of similar compounds against various bacterial strains. This kind of research is crucial for developing new antimicrobial agents (Sakram et al., 2018).
Potential Antiviral Properties : Research by García-Gancedo et al. (1979) indicated that related benzo[de]isoquinoline-diones showed inhibitory activity against certain viruses. This suggests potential applications in antiviral drug development (García-Gancedo et al., 1979).
Materials Science
- Electron Acceptor in TADF Emitters : Yun & Lee (2017) utilized a similar benzoisoquinoline-1,3-dione moiety as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters, indicating potential applications in materials science for developing new fluorescent materials (Yun & Lee, 2017).
properties
IUPAC Name |
2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-12-7-8-14-11-15(19(22)23-18(14)13(12)2)9-10-24-20(25)16-5-3-4-6-17(16)21(24)26/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRPFSCVHOPBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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